molecular formula C26H30NO2P B14218556 N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide CAS No. 828942-77-4

N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide

Cat. No.: B14218556
CAS No.: 828942-77-4
M. Wt: 419.5 g/mol
InChI Key: XBPZDGMKUBBJOT-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a phosphinic amide group, which is known for its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide typically involves the reaction of 2-methoxyphenyl hept-2-en-1-ylamine with diphenylphosphinic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinic amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction may produce phosphine derivatives.

Scientific Research Applications

N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The phosphinic amide group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its activity and effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide is unique due to its specific combination of a phosphinic amide group with a methoxyphenyl and hept-2-en-1-yl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

828942-77-4

Molecular Formula

C26H30NO2P

Molecular Weight

419.5 g/mol

IUPAC Name

N-diphenylphosphoryl-1-(2-methoxyphenyl)hept-2-en-1-amine

InChI

InChI=1S/C26H30NO2P/c1-3-4-5-12-20-25(24-19-13-14-21-26(24)29-2)27-30(28,22-15-8-6-9-16-22)23-17-10-7-11-18-23/h6-21,25H,3-5H2,1-2H3,(H,27,28)

InChI Key

XBPZDGMKUBBJOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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